molecular formula C17H33N7O5S B14209675 L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-cysteine CAS No. 798540-13-3

L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-cysteine

Cat. No.: B14209675
CAS No.: 798540-13-3
M. Wt: 447.6 g/mol
InChI Key: BRPGOXQMXRVSFZ-BJDJZHNGSA-N
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Description

L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-cysteine is a complex peptide compound with a unique structure that includes valine, ornithine, alanine, and cysteine residues

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Activation of Amino Acids: Amino acids are activated using reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. Optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial for maximizing yield and minimizing impurities.

Chemical Reactions Analysis

Types of Reactions

L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-cysteine can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: Amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with new functional groups.

Scientific Research Applications

L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-cysteine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.

    Biology: Studied for its role in protein-protein interactions and enzyme activity.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of peptide-based materials and drug delivery systems.

Mechanism of Action

The mechanism of action of L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-cysteine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to active sites or altering protein conformation. The presence of the cysteine residue allows for the formation of disulfide bonds, which can stabilize protein structures or facilitate redox reactions.

Comparison with Similar Compounds

L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-cysteine can be compared to other similar compounds, such as:

    L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-serine: Similar structure but with phenylalanine and serine residues.

    L-Threonyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-alanyl-L-proline: Contains threonine, histidine, and proline residues, offering different chemical properties and biological activities.

The uniqueness of this compound lies in its specific combination of amino acids, which imparts distinct chemical reactivity and biological functions.

Properties

CAS No.

798540-13-3

Molecular Formula

C17H33N7O5S

Molecular Weight

447.6 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C17H33N7O5S/c1-8(2)12(18)15(27)23-10(5-4-6-21-17(19)20)14(26)22-9(3)13(25)24-11(7-30)16(28)29/h8-12,30H,4-7,18H2,1-3H3,(H,22,26)(H,23,27)(H,24,25)(H,28,29)(H4,19,20,21)/t9-,10-,11-,12-/m0/s1

InChI Key

BRPGOXQMXRVSFZ-BJDJZHNGSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)N

Canonical SMILES

CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CS)C(=O)O)N

Origin of Product

United States

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